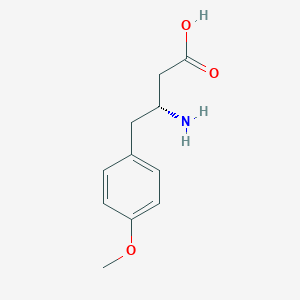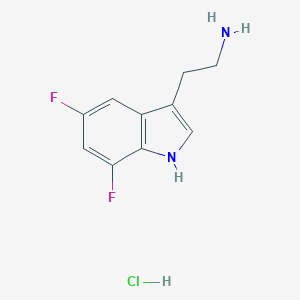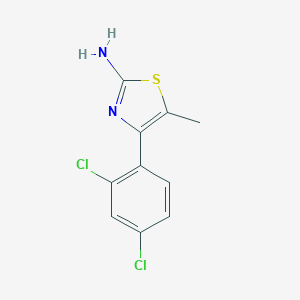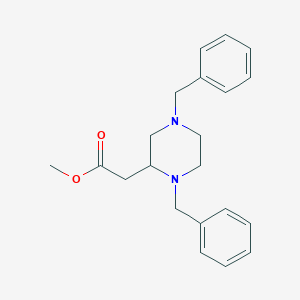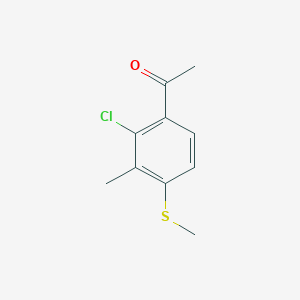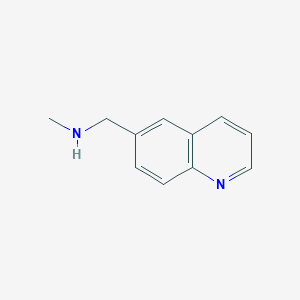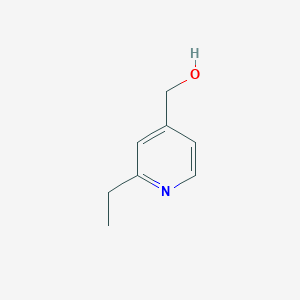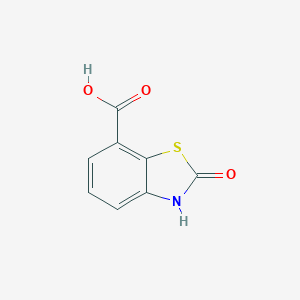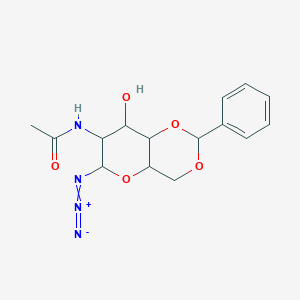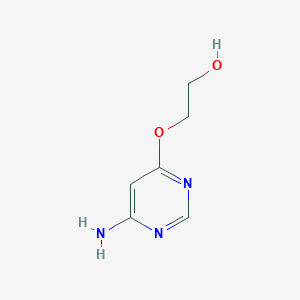
2-(6-Aminopyrimidin-4-yloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Aminopyrimidin-4-yloxy)ethanol, also known as APE, is a chemical compound that has been studied extensively for its potential applications in scientific research. APE is a small molecule that has been shown to have a variety of interesting properties, including the ability to interact with certain biological pathways. In
Wirkmechanismus
The mechanism of action of 2-(6-Aminopyrimidin-4-yloxy)ethanol is not fully understood, but it is thought to involve its interaction with certain biological pathways. 2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to inhibit the activity of certain enzymes, including protein kinases, which are involved in a variety of cellular processes. 2-(6-Aminopyrimidin-4-yloxy)ethanol may also interact with other proteins and molecules in the cell, leading to changes in cellular signaling and gene expression.
Biochemische Und Physiologische Effekte
2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. 2-(6-Aminopyrimidin-4-yloxy)ethanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6-Aminopyrimidin-4-yloxy)ethanol in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. 2-(6-Aminopyrimidin-4-yloxy)ethanol is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that 2-(6-Aminopyrimidin-4-yloxy)ethanol may have off-target effects, leading to unintended consequences in experiments. In addition, the mechanism of action of 2-(6-Aminopyrimidin-4-yloxy)ethanol is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are many future directions for research on 2-(6-Aminopyrimidin-4-yloxy)ethanol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to better understand how 2-(6-Aminopyrimidin-4-yloxy)ethanol interacts with biological pathways and to identify its molecular targets. In addition, more studies are needed to determine the safety and efficacy of 2-(6-Aminopyrimidin-4-yloxy)ethanol in humans. Overall, 2-(6-Aminopyrimidin-4-yloxy)ethanol is a promising compound that has the potential to be a valuable tool in scientific research and a potential therapeutic agent for the treatment of disease.
Wissenschaftliche Forschungsanwendungen
2-(6-Aminopyrimidin-4-yloxy)ethanol has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One area of interest is its ability to modulate the activity of certain enzymes, such as protein kinases. 2-(6-Aminopyrimidin-4-yloxy)ethanol has also been shown to have potential as a therapeutic agent for the treatment of certain diseases, including cancer and neurological disorders.
Eigenschaften
CAS-Nummer |
169677-50-3 |
|---|---|
Produktname |
2-(6-Aminopyrimidin-4-yloxy)ethanol |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-(6-aminopyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-6(9-4-8-5)11-2-1-10/h3-4,10H,1-2H2,(H2,7,8,9) |
InChI-Schlüssel |
ZZNRDBBAQJBTGK-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1OCCO)N |
Kanonische SMILES |
C1=C(N=CN=C1OCCO)N |
Synonyme |
Ethanol, 2-[(6-amino-4-pyrimidinyl)oxy]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

